2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

NPP1 inhibitor ectonucleotidase cancer immunotherapy

2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one (CAS 329718-84-5) is a synthetic small-molecule member of the thiazolo[3,2-a]benzimidazol-3(2H)-one class, characterized by a 5-bromo-2-methoxybenzylidene substituent at the 2-position. Its molecular formula is C₁₇H₁₁BrN₂O₂S (MW 387.25 g/mol), and it is commercially available as a screening compound (e.g., Sigma-Aldrich AldrichCPR L441309, Hit2Lead SC-6570862) with typical purity ≥95%.

Molecular Formula C17H11BrN2O2S
Molecular Weight 387.3 g/mol
CAS No. 329718-84-5
Cat. No. B3447942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
CAS329718-84-5
Molecular FormulaC17H11BrN2O2S
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
InChIInChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9-
InChIKeyBIGUPBGXFZLYAU-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one (CAS 329718-84-5): Procurement-Grade Physicochemical and Pharmacological Baseline


2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one (CAS 329718-84-5) is a synthetic small-molecule member of the thiazolo[3,2-a]benzimidazol-3(2H)-one class, characterized by a 5-bromo-2-methoxybenzylidene substituent at the 2-position. Its molecular formula is C₁₇H₁₁BrN₂O₂S (MW 387.25 g/mol), and it is commercially available as a screening compound (e.g., Sigma-Aldrich AldrichCPR L441309, Hit2Lead SC-6570862) with typical purity ≥95% . The compound has been investigated as an ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitor [1] and belongs to a scaffold that has yielded transcription inhibitors, cytostatic agents, and anthelmintics [2].

Why 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one Cannot Be Replaced by Generic Thiazolo[3,2-a]benzimidazolones in NPP1-Targeted or Transcription-Focused Studies


Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives exhibit highly substituent-dependent biological profiles. The presence and position of halogen, methoxy, and hydroxyl groups on the 2-arylidene moiety dictate target engagement: electron-withdrawing bromine and electron-donating methoxy substituents confer moderate NPP1 inhibitory activity (Ki = 1.11 μM) [1], while the absence of a hydroxyl or dialkylamino group at the para- or meta-position of the arylidene ring renders the compound essentially inactive as a transcription inhibitor (predicted IC₅₀ ≫ 10 μM) [2]. Generic substitution with unsubstituted or differently substituted analogs would therefore result in a complete loss of the specific NPP1 activity profile or introduce undesired off-target transcription inhibition. Any procurement decision must be guided by the exact substitution pattern, not merely the core scaffold.

Quantitative Differentiation Evidence: 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one vs. Closest Analogs


NPP1 Inhibition: 2-(5-Bromo-2-methoxybenzylidene) Derivative vs. Optimized 5-Iodofuranyl Lead Compound

The target compound inhibits human NPP1 with a Ki of 1.11 μM (IC₅₀ = 4.30 μM) using pNP-TMP as substrate [1]. In the same enzyme assay class, the most potent compound reported in the thiazolo[3,2-a]benzimidazol-3(2H)-one series, 2-[(5-iodo-2-furanyl)methylene] derivative (compound 17), exhibits a Ki of 467 nM (IC₅₀ not reported for this specific compound, but its Ki is 2.4-fold lower) [2]. This cross-study comparison demonstrates the target compound is a moderately potent NPP1 ligand, suitable as a starting point for further optimization, but not the most potent in-class inhibitor.

NPP1 inhibitor ectonucleotidase cancer immunotherapy

Transcription Inhibition: 5-Bromo-2-methoxybenzylidene Derivative Is Predicted Inactive vs. Dihydroxy Analog BT29

Structure-activity relationship analysis from Palchykovska et al. (2010) established that a hydroxy or dialkylamino group at the para- or meta-position of the 2-arylidene fragment is the key structural feature required for transcription inhibition activity in the T7 RNA polymerase model system [1]. The target compound bears a 5-bromo-2-methoxybenzylidene group lacking any hydroxy or dialkylamino substituent. By class-level inference, it is predicted to be essentially inactive as a transcription inhibitor (estimated IC₅₀ > 100 μM). In contrast, the dihydroxy derivative BT29 (exact structure not fully disclosed, but contains dihydroxy substitution on the arylidene ring) gave an IC₅₀ of 1.6 μM [1]. This constitutes a >60-fold predicted selectivity window against transcription inhibition for the target compound.

transcription inhibitor T7 RNA polymerase antiviral

Physicochemical Differentiation: Lipophilicity Advantage of 5-Bromo-2-methoxybenzylidene Substitution vs. Unsubstituted Parent

The target compound has a calculated LogP (XLogP3) of 4.8, zero hydrogen bond donors, and four hydrogen bond acceptors, with only two rotatable bonds . This contrasts with the unsubstituted parent scaffold (thiazolo[3,2-a]benzimidazol-3(2H)-one, CAS 3042-01-1), which has a significantly lower LogP (~1.5–2.0 estimated) due to the absence of the lipophilic bromo-methoxybenzylidene moiety. The increased lipophilicity of the target compound may enhance membrane permeability in cell-based assays, a parameter critical for intracellular target engagement.

drug-like properties lipophilicity LogP

Research and Industrial Application Scenarios Where 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one Provides Measurable Advantages


NPP1 Inhibitor Lead Optimization with Reduced Transcription Off-Target Risk

In glioblastoma and cancer immunotherapy programs targeting NPP1, the compound offers a moderately potent starting point (Ki = 1.11 μM) with a predicted clean transcription inhibition profile [1]. Medicinal chemists can use the bromine atom as a synthetic handle for further derivatization (e.g., Suzuki coupling) while preserving the methoxy group, which contributes to the favorable lipophilicity (LogP 4.8) [2].

Chemical Biology Tool Compound for Intracellular NPP1 Functional Studies

The elevated LogP (4.8) and absence of hydrogen bond donors suggest superior passive membrane permeability compared to more polar thiazolo[3,2-a]benzimidazol-3(2H)-one analogs [1]. This makes the compound a candidate for cell-based assays requiring intracellular NPP1 inhibition, where polar nucleotide-based inhibitors fail due to poor membrane penetration [2].

Scaffold-Hopping Reference Standard in Thiazolobenzimidazolone SAR Studies

The confirmed NPP1 binding data (Ki and IC₅₀ from BindingDB) [1] and well-characterized analytical spectra (¹H NMR, MS available via SpectraBase) [2] make this compound a reliable reference standard for scaffold-hopping campaigns. Its 5-bromo-2-methoxy substitution pattern provides a distinct electronic and steric profile compared to the 5-iodofuranyl lead series [3], enabling SAR exploration of halogen effects on NPP1 potency and selectivity.

Quote Request

Request a Quote for 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.